molecular formula C10H7N3 B1588674 2-(1H-pyrazol-1-yl)benzonitrile CAS No. 25775-03-5

2-(1H-pyrazol-1-yl)benzonitrile

Cat. No. B1588674
CAS RN: 25775-03-5
M. Wt: 169.18 g/mol
InChI Key: FMURBLXVPMFBMG-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)benzonitrile (2-PBN) is an organic compound belonging to the class of pyrazoles. It is a white, crystalline solid with a melting point of 240-242°C. 2-PBN has been widely used in the scientific research field due to its ability to act as a substrate for enzymes, a ligand for proteins, and a catalyst in chemical reactions. It is widely used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

1. Synthesis and Structural Studies

2-(1H-pyrazol-1-yl)benzonitrile and its derivatives have been widely used in the synthesis of various metal complexes. For example, Sairem et al. (2012) reported the synthesis of mononuclear complexes using derivatives of this compound. These complexes were characterized by spectral studies, and it was noted that the nitrile group did not participate in complexation, remaining as a free pendant group (Sairem et al., 2012).

2. Ligand Applications in Inorganic Chemistry

Compounds containing the pyrazole core, such as those derived from this compound, have potential applications as ligands in inorganic chemistry. Faundez-Gutierrez et al. (2014) synthesized and characterized a family of pyrazole derivatives, indicating their application as ligands in inorganic chemistry (Faundez-Gutierrez et al., 2014).

3. Development of Chelating Macrobicycles

Tris(pyrazol-1-yl)methane derivatives bearing meta-benzonitrile groups, prepared from 3-(1H-pyrazol-3-yl)benzonitrile, have been used in the synthesis of chelating macrobicycles. Wang et al. (2009) demonstrated the use of these derivatives for preparing benzylthiol-substituted derivatives and the synthesis of macrobicycles (Wang et al., 2009).

4. Design of Bioactive Molecules

The derivatives of this compound have been explored for their potential in designing bioactive molecules. Najar et al. (2022) synthesized a tridentate unsymmetrical ligand derived from this compound and evaluated its potential as a kinase inhibitor (Najar et al., 2022).

5. Optoelectronic Properties

Bharathi and Santhi (2017) synthesized pyrazole compounds derived from this compound and characterized their optoelectronic properties using density functional theory, highlighting their potential in electronic applications (Bharathi & Santhi, 2017).

6. Antimicrobial and Anticancer Activities

This compound derivatives have been evaluated for their antimicrobial and anticancer activities. Shanmugapriya et al. (2021) investigated the antimicrobial activity of thiazole-pyrazole compounds derived from this compound, demonstrating their potential in this area (Shanmugapriya et al., 2021). Additionally, Bera et al. (2021) synthesized metal complexes using a ligand derived from this compound and evaluated their anticancer activity, providing insights into their potential use in cancer treatment (Bera et al., 2021).

7. Crystal Structure Analysis

The derivatives of this compound have been used for crystal structure analysis, revealing insights into their molecular interactions. Thaher et al. (2012) provided structural details of a compound derived from this compound, contributing to the understanding of its crystal packing and hydrogen bonding interactions (Thaher et al., 2012).

8. Synthesis of Heterocyclic Compounds

This compound has been instrumental in the synthesis of various heterocyclic compounds with diverse applications. Desai et al. (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, showcasing the versatility of this compound in heterocyclic chemistry (Desai et al., 2017).

properties

IUPAC Name

2-pyrazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMURBLXVPMFBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428171
Record name 2-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25775-03-5
Record name 2-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20 mmol of 2-fluorobezonitrile and 40 mmol of pyrrazole is mixed together in dimethylformaide with 1 equivalent of potassium hydroxide and a catalytic amount of 18-crown-6. The mixture is stirred at room temperature overnight, quenched with water and ethyl acetate and extracted with ethyl acetate. The organic extract is washed repeatedly with 1 N NaOH solution. The organic layer is then diluted with ether and washed with 1N HCl solution, dried and concentrated. 1H NMR (CDCl3) 6.55 (t, J=2 Hz, 1H), 7.42 (M, 1H), 7.65–7.82 m, 4H), 8.15 (d, J=1 Hz, 1H). 2-Pyrazol-1-yl-benzoic acid. Compound 178. A solution of compound 177 in conc HCl is refluxed overnight, cooled and concentrated. The product is precipitated by addition of 1 N NaOH until pH of 5–6, filtered and dried. 1H (CDCl3) 6.52 (t, J=3 Hz, 1H), 7.40 (d, J=8 Hz, 1H), 7.50 (t, J=8 Hz, 1H) 7.62 (t, J=8 hz, 1H), 7.81 (m, 2H), 8.12 (d, J=8 Hz, 1H). N-Benzo[1,3]dioxol-5-ylmethyl-N-benzyl-2-pyrazol-1-yl-benzamide, Compound 179. 1.1 equiv of carbonyl diimidazole is added to a solution of benzoic acid 178 (200 mg) in tetrahydrofuran (5 mL); the reaction is stirred at room temperature for 3 h. After this time N-piperonyl-N-benzylamine (0.25 g) is added in one portion. After 30 min, the reaction is filtered, diluted with ether and washed with water. The organic layer is dried (Na2SO4) and purified over column chromatography to provide the desired product (390 mg). The proton NMR displays a typically doubled pattern. 1H (CDCl3) 3.83 and 4.32 (two doublets, J=16 Hz, 1H), 3.91 (two doublets, J=8 Hz, 1H), 4.18 two doublets (J=6 Hz, 1H), 5.0 and 5.1 (two doublets, J=14 Hz, 1H), 5.93 and 5.98 (s and doublet, J=2 Hz, 2H, OCH2O), 6.35–6.40 (m, 2H), 6.51 (d, J=4 Hz, 0.5H), 6.4 (m, 1.5H), 7.0–7.88 m, 15H). LC-MS 412.3
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20 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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